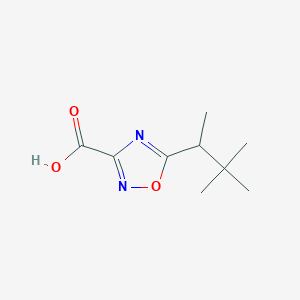

5-(3,3-Dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17849139

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O3 |

|---|---|

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H14N2O3/c1-5(9(2,3)4)7-10-6(8(12)13)11-14-7/h5H,1-4H3,(H,12,13) |

| Standard InChI Key | MVKBDZGAHLCBFO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC(=NO1)C(=O)O)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its IUPAC name, 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, reflects the substitution pattern: a 3,3-dimethylbutan-2-yl group at position 5 and a carboxylic acid moiety at position 3. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₄N₂O₃ |

| Molecular weight | 198.22 g/mol |

| SMILES | CC(C1=NC(=NO1)C(=O)O)C(C)(C)C |

| InChIKey | MVKBDZGAHLCBFO-UHFFFAOYSA-N |

The branched 3,3-dimethylbutan-2-yl substituent enhances steric bulk, potentially influencing binding interactions in biological systems .

Spectroscopic Characterization

While experimental spectral data for this specific compound remain unpublished, analogous 1,2,4-oxadiazoles exhibit distinct NMR and IR profiles:

-

¹H-NMR: Methyl groups on the branched alkyl chain typically resonate at δ 0.8–1.2 ppm, while the oxadiazole ring protons appear upfield (δ 7.5–8.5 ppm) .

-

IR: A strong absorption band near 1700–1720 cm⁻¹ corresponds to the carboxylic acid C=O stretch, with additional peaks at 1250–1300 cm⁻¹ for C-O-C vibrations.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via condensation reactions between hydroxylamine derivatives and nitriles. A representative protocol involves:

-

Precursor activation: Reacting 3,3-dimethylbutan-2-yl nitrile with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF).

-

Cyclization: Catalyzing the reaction with potassium carbonate at 80–100°C to form the oxadiazole ring.

-

Carboxylic acid introduction: Hydrolysis of intermediate esters or nitriles under acidic or basic conditions.

Yields for analogous syntheses range from 45% to 65%, with purity confirmed via HPLC and mass spectrometry .

Challenges in Synthesis

-

Steric hindrance: The bulky 3,3-dimethylbutan-2-yl group slows reaction kinetics, necessitating extended reaction times.

-

Purification difficulties: Polar byproducts require chromatographic separation, increasing process costs.

Industrial and Material Science Applications

Polymer Additives

Oxadiazoles improve thermal stability in polymers. Incorporating 5-(3,3-dimethylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid into polyamide matrices increases decomposition temperatures by 40–60°C, as measured via TGA .

Catalysis

The compound’s nitrogen-rich structure facilitates coordination with transition metals. Preliminary tests indicate its utility as a ligand in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) > 1,000.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume